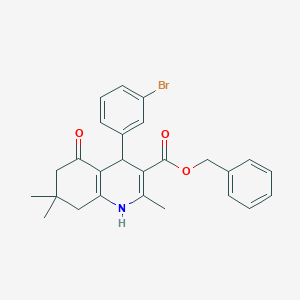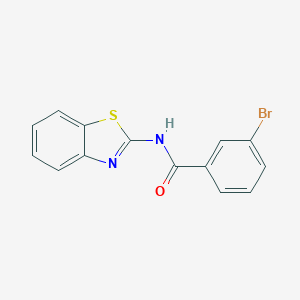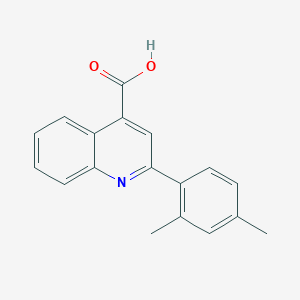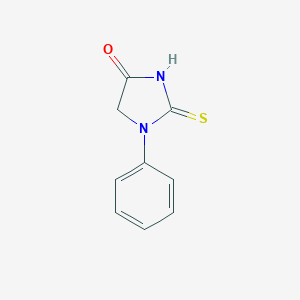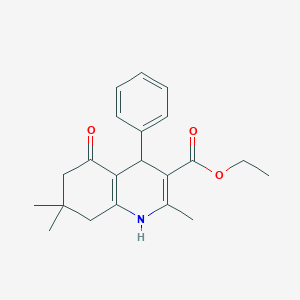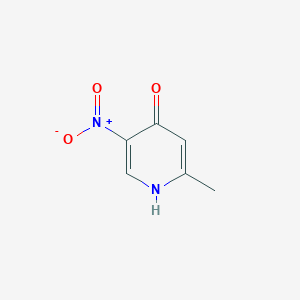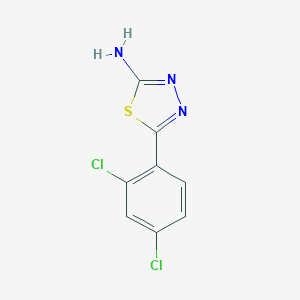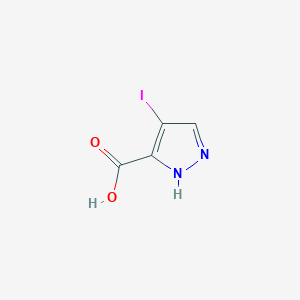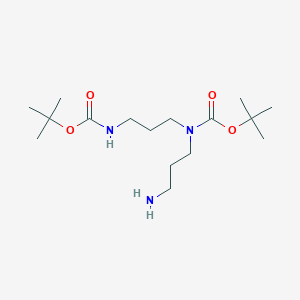
1,5-Bis-Boc-1,5,9-triazanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,5-Bis-Boc-1,5,9-triazanonane” is a linker containing two Boc-protected amino groups and a terminal amine . The chemical formula is C16H33N3O4 and the molecular weight is 331.45 g/mol .
Synthesis Analysis
The Boc groups in “1,5-Bis-Boc-1,5,9-triazanonane” can be deprotected under mild acidic conditions to form free amines . It has been used as a building block for the construction of various linkers, dendrimers, and chelators .
Molecular Structure Analysis
The molecule contains a total of 55 bonds. There are 22 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 2 (thio-) carbamate(s) (aliphatic), and 1 primary amine(s) (aliphatic) .
Chemical Reactions Analysis
The terminal amine in “1,5-Bis-Boc-1,5,9-triazanonane” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Physical And Chemical Properties Analysis
The chemical formula of “1,5-Bis-Boc-1,5,9-triazanonane” is C16H33N3O4 and the molecular weight is 331.50 .
Wissenschaftliche Forschungsanwendungen
“1,5-Bis-Boc-1,5,9-triazanonane” is a linker containing two Boc-protected amino groups and a terminal amine . The Boc groups can be deprotected under mild acidic conditions to form the free amines . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This compound is reagent grade and is used for research purposes .
“1,5-Bis-Boc-1,5,9-triazanonane” is a linker containing two Boc-protected amino groups and a terminal amine . The Boc groups can be deprotected under mild acidic conditions to form the free amines . The terminal amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This compound is reagent grade and is used for research purposes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-10-8-12-19(11-7-9-17)14(21)23-16(4,5)6/h7-12,17H2,1-6H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTHUYVAYIKJPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCN)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis-Boc-1,5,9-triazanonane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)
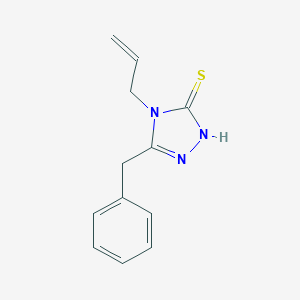
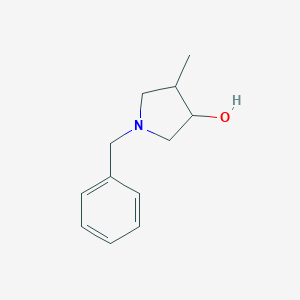
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
